Ethyl 2-(5-bromo-1H-indol-2-yl)acetate
Description
Ethyl 2-(5-bromo-1H-indol-2-yl)acetate is an indole-derived compound featuring an ethyl ester group attached to an acetic acid moiety at the 2-position of a 5-bromoindole scaffold. The compound is typically synthesized via alkylation of indole derivatives with ethyl bromoacetate under basic conditions .
Properties
Molecular Formula |
C12H12BrNO2 |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
ethyl 2-(5-bromo-1H-indol-2-yl)acetate |
InChI |
InChI=1S/C12H12BrNO2/c1-2-16-12(15)7-10-6-8-5-9(13)3-4-11(8)14-10/h3-6,14H,2,7H2,1H3 |
InChI Key |
PIOQDJUYBKRBHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(N1)C=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-bromo-1H-indol-2-yl)acetate typically involves the bromination of an indole derivative followed by esterification. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The bromination is then carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position . Finally, the esterification is achieved by reacting the brominated indole with ethyl chloroacetate in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromo-1H-indol-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Indoles: Formed by nucleophilic substitution of the bromine atom.
Oxidized or Reduced Indoles: Formed by oxidation or reduction of the indole ring.
Carboxylic Acids: Formed by hydrolysis of the ester group.
Scientific Research Applications
Ethyl 2-(5-bromo-1H-indol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(5-bromo-1H-indol-2-yl)acetate involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, modulating their functions and pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Position Variations
(a) Ethyl 2-(5-bromo-1H-indol-1-yl)acetate (CAS 726174-45-4)
- Structure : The ester group is at the indole 1-position instead of 2.
- Properties: Molecular weight = 282.13 g/mol (C₁₂H₁₂BrNO₂). Higher lipophilicity due to the 1-position substitution may alter membrane permeability.
- Safety : Classified with hazard statement H302 (harmful if swallowed) .
(b) Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate (CAS 17826-11-8)
- Structure : Contains a ketone group at the 3-position.
- Synthesis: Prepared via oxalyl chloride reaction with 5-bromoindole, followed by ethanol quenching (86% yield) .
Functional Group Modifications
(a) Methyl 2-(5-Bromo-3-formyl-1H-indol-2-yl)acetate
- Structure : Methyl ester with a formyl group at the 3-position.
- Properties : Melting point = 172–174°C, higher than ethyl analogs due to increased polarity from the formyl group. IR spectra show C=O stretches at 1715 cm⁻¹ (ester) and 1680 cm⁻¹ (formyl) .
(b) 2-(5-Bromo-2-methyl-1H-indol-3-yl)acetic Acid
Halogen Substituent Variations
(a) Ethyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate
- Structure : Fluorine replaces bromine at the 5-position.
- Applications : Reported as a neuroprotective and anti-proliferative agent, highlighting the role of halogen electronegativity in bioactivity .
(b) Ethyl 2-(5-nitro-1H-indol-1-yl)acetate (CAS 226901-49-1)
Heterocyclic Analogs
Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate (CAS 281204-65-7)
- Structure : Benzodiazepine core replaces indole.
Comparative Data Table
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